4-(methoxymethyl)-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a methoxymethyl group attached to the fourth position and an aldehyde group at the second position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(methoxymethyl)-1H-imidazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the second position . The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Methoxymethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 4-(Methoxymethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxymethyl and aldehyde groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-1H-imidazole: Lacks the aldehyde group at the second position.
4-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of an imidazole ring.
4-Hydroxy-2-quinolones: Different heterocyclic structure but similar in terms of biological activity and synthetic applications.
Uniqueness
4-(Methoxymethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both methoxymethyl and aldehyde functional groups on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1781910-38-0 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.